![molecular formula C13H21BrClNO2 B4446024 5-[(5-bromo-2-methoxybenzyl)amino]-1-pentanol hydrochloride](/img/structure/B4446024.png)
5-[(5-bromo-2-methoxybenzyl)amino]-1-pentanol hydrochloride
Descripción general
Descripción
5-[(5-bromo-2-methoxybenzyl)amino]-1-pentanol hydrochloride (BMPH) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BMPH is a selective inhibitor of the protein kinase C (PKC) epsilon isoform, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Aplicaciones Científicas De Investigación
5-[(5-bromo-2-methoxybenzyl)amino]-1-pentanol hydrochloride has been extensively studied in various scientific research fields due to its potential applications in medicine. It has been shown to have anti-cancer properties and has been used in studies to inhibit the growth of cancer cells. 5-[(5-bromo-2-methoxybenzyl)amino]-1-pentanol hydrochloride has also been studied for its potential use in the treatment of heart diseases, as it has been shown to improve cardiac function in animal models. Additionally, 5-[(5-bromo-2-methoxybenzyl)amino]-1-pentanol hydrochloride has been used in studies to investigate its potential role in the treatment of neurological disorders, such as Alzheimer's disease.
Mecanismo De Acción
5-[(5-bromo-2-methoxybenzyl)amino]-1-pentanol hydrochloride selectively inhibits the PKC epsilon isoform by binding to its regulatory domain, which prevents its activation. PKC epsilon is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC epsilon, 5-[(5-bromo-2-methoxybenzyl)amino]-1-pentanol hydrochloride can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
5-[(5-bromo-2-methoxybenzyl)amino]-1-pentanol hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-[(5-bromo-2-methoxybenzyl)amino]-1-pentanol hydrochloride has also been shown to improve cardiac function by increasing cardiac output and reducing cardiac fibrosis. Additionally, 5-[(5-bromo-2-methoxybenzyl)amino]-1-pentanol hydrochloride has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-[(5-bromo-2-methoxybenzyl)amino]-1-pentanol hydrochloride is its selectivity for PKC epsilon, which allows for targeted modulation of cellular processes. However, one limitation of 5-[(5-bromo-2-methoxybenzyl)amino]-1-pentanol hydrochloride is its low solubility, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the use of 5-[(5-bromo-2-methoxybenzyl)amino]-1-pentanol hydrochloride in scientific research. One potential direction is the investigation of its potential use in the treatment of other types of cancer. Additionally, 5-[(5-bromo-2-methoxybenzyl)amino]-1-pentanol hydrochloride could be studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease. Finally, future research could focus on developing more soluble forms of 5-[(5-bromo-2-methoxybenzyl)amino]-1-pentanol hydrochloride to improve its usability in experimental settings.
Conclusion:
In conclusion, 5-[(5-bromo-2-methoxybenzyl)amino]-1-pentanol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. It selectively inhibits the PKC epsilon isoform, which plays a crucial role in various cellular processes. 5-[(5-bromo-2-methoxybenzyl)amino]-1-pentanol hydrochloride has been shown to have anti-cancer properties, improve cardiac function, and potentially have therapeutic effects in neurological disorders. While 5-[(5-bromo-2-methoxybenzyl)amino]-1-pentanol hydrochloride has several advantages, such as its selectivity, it also has limitations, such as its low solubility. Future research could focus on investigating its potential use in other types of cancer and neurological disorders, as well as developing more soluble forms of the compound.
Propiedades
IUPAC Name |
5-[(5-bromo-2-methoxyphenyl)methylamino]pentan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO2.ClH/c1-17-13-6-5-12(14)9-11(13)10-15-7-3-2-4-8-16;/h5-6,9,15-16H,2-4,7-8,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOCNCKAZIPNKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNCCCCCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



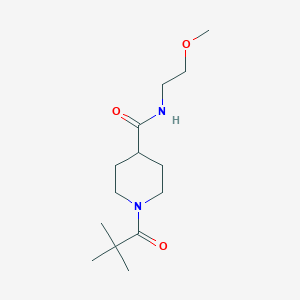
![N-[1-(1-azepanylcarbonyl)propyl]-N-phenylmethanesulfonamide](/img/structure/B4445955.png)
![N-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4445961.png)
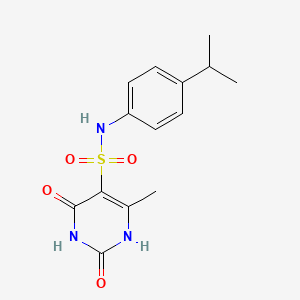
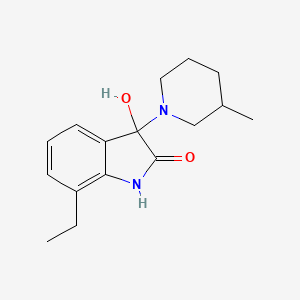
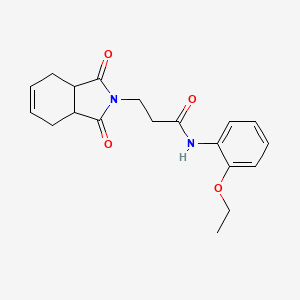
![N-cyclopentyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445986.png)
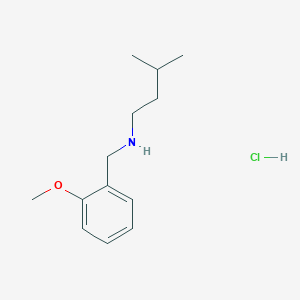
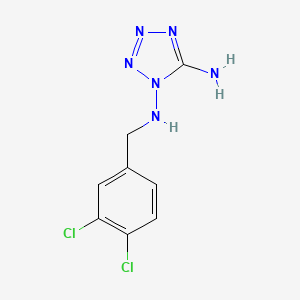
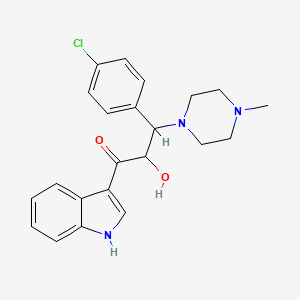
![3-(4-chlorophenyl)-2-(methoxymethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4445999.png)
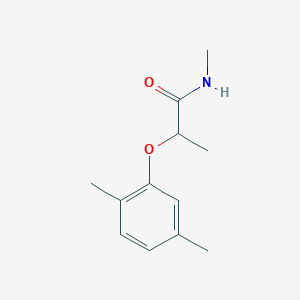
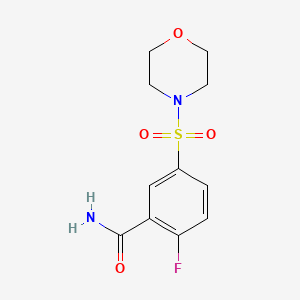
![4-fluoro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4446056.png)